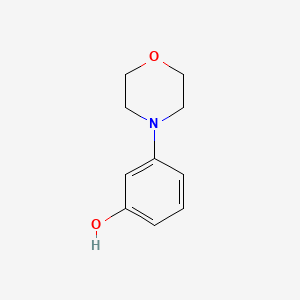

3-Morpholinophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMGSGGYIUOQZBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181735 | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27292-49-5 | |

| Record name | 3-Morpholinophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27292-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Morpholinophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-(4-morpholinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Morpholinophenol synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-Morpholinophenol

Abstract

This compound, a heterocyclic organic compound integrating a phenol moiety with a morpholine ring, stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique structural architecture makes it a versatile building block for creating a diverse range of biologically active molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the essential analytical techniques for structural confirmation and purity assessment, and explain the scientific rationale behind these core methodologies.

Introduction: The Significance of the this compound Scaffold

The value of this compound (CAS No. 27292-49-5) in pharmaceutical research is primarily derived from its hybrid structure.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic activity, while the morpholine ring, with its embedded ether and tertiary amine functionalities, can enhance aqueous solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.

This combination has led to its extensive use as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of new analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to biochemical research, where it serves as a scaffold for designing enzyme inhibitors to probe metabolic pathways and identify potential therapeutic targets.[1]

Synthesis of this compound: A Modern Approach

While several classical methods exist for the formation of N-aryl morpholines, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy due to its high efficiency, functional group tolerance, and broad substrate scope.[2] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Chosen Pathway: Buchwald-Hartwig Amination

The selected route involves the cross-coupling of a protected 3-bromophenol with morpholine. A protecting group, such as a silyl ether (e.g., TBDMS), is often employed for the phenolic hydroxyl to prevent side reactions, although in some cases the reaction can proceed without it. The core of this process is the catalytic cycle involving a Palladium(0) species, a phosphine ligand, and a base.

Rationale for Method Selection:

-

Expertise: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a reliable and high-yielding alternative to harsher methods like nucleophilic aromatic substitution.[2] The choice of a sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos) is critical; it promotes the crucial reductive elimination step and stabilizes the active catalytic species, preventing catalyst decomposition.[3]

-

Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine-catalyst complex, facilitating its entry into the catalytic cycle without competing in unwanted side reactions.[3] The reaction is typically run under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

Synthetic Workflow Diagram

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Morpholinophenol Derivatives

Foreword: The Morpholine Moiety - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is one such "privileged scaffold."[1][2] Its unique physicochemical properties, including metabolic stability and the ability to form crucial hydrogen bonds, have propelled its incorporation into a multitude of approved drugs.[1] This guide delves into a specific and promising class of these compounds: the 3-Morpholinophenol derivatives. By dissecting their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the experimental avenues to unlock it.

The Core Structure: Understanding this compound

The this compound scaffold is characterized by a phenol ring substituted with a morpholine group at the meta-position. This arrangement provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the morpholine nitrogen offers a site for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

Unveiling the Biological Tapestry: Diverse Mechanisms of Action

Derivatives of the broader morpholine class have demonstrated a remarkable array of pharmacological activities, and by extension, this compound derivatives are being explored for similar therapeutic applications.[1][2] The primary mechanisms through which these compounds exert their effects can be broadly categorized into enzyme inhibition and receptor modulation.

Precision Targeting: Enzyme Inhibition

A significant body of research points towards the ability of morpholine-containing compounds to act as potent and selective enzyme inhibitors. This inhibitory action is a key mechanism driving their therapeutic effects in various disease models.

Chronic inflammation is a hallmark of numerous diseases. Certain morpholinopyrimidine derivatives have been shown to exhibit significant anti-inflammatory properties by downregulating the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[3][4]

-

Signaling Pathway:

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound derivatives.

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, are implicated in the metabolic activation of pro-carcinogens. Aryl morpholino triazenes have been identified as a new class of compounds capable of inhibiting these enzymes, suggesting a potential chemopreventive mechanism.[5] Given the structural similarities, this compound derivatives are promising candidates for development as CYP1A1 and CYP1B1 inhibitors.

-

Mechanism of Action:

Caption: Inhibition of pro-carcinogen activation by targeting CYP1A1/1B1.

Morpholine-based fungicides, such as fenpropimorph, function by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[6][7] This disruption of the fungal cell membrane leads to cell death. The morpholine moiety is crucial for this activity, making this compound a valuable starting point for novel antifungal drug discovery.

-

Ergosterol Biosynthesis Inhibition:

Caption: Dual-target inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously define the mechanism of action of novel this compound derivatives, a systematic and multi-faceted experimental approach is essential. The following protocols outline key assays for target identification and validation.

General Workflow for Mechanism of Action Studies

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of 3-Morpholinophenol in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the morpholine ring has emerged as a particularly valuable moiety, lauded for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This technical guide delves into the specific potential of a key building block incorporating this advantageous heterocycle: 3-Morpholinophenol .

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the multifaceted applications of this compound in the synthesis of novel therapeutic agents. We will dissect the synergistic contributions of the morpholine and phenol functionalities, examine its role in the construction of targeted therapies, and provide practical insights into the design and synthesis of next-generation drug candidates.

The Chemical and Pharmacological Significance of the this compound Scaffold

This compound, with its unique amalgamation of a hydrophilic morpholine ring and a versatile phenolic hydroxyl group, presents a compelling starting point for medicinal chemistry campaigns.[3] The morpholine moiety is frequently incorporated into drug molecules to improve aqueous solubility, metabolic stability, and to introduce a basic center for salt formation, thereby enhancing bioavailability.[1] The phenolic hydroxyl group, on the other hand, offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Furthermore, the hydroxyl group itself can participate in crucial hydrogen bonding interactions with biological targets.

The strategic placement of the morpholine group at the meta-position of the phenol ring influences the electronic properties and conformational flexibility of the molecule, providing a distinct vector for molecular exploration compared to its ortho and para isomers.

Applications in the Synthesis of Kinase Inhibitors

The inhibition of protein kinases is a major focus in the development of targeted cancer therapies.[4] The morpholine ring is a common feature in many approved and investigational kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.[2][5] this compound serves as an ideal scaffold for the synthesis of kinase inhibitors, leveraging both of its key functional groups.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors incorporate a morpholine-substituted aromatic ring. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[5]

The synthesis of such inhibitors can be envisioned to start from this compound, where the phenolic hydroxyl is first converted to a leaving group (e.g., triflate) or a boronic ester to enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for the introduction of the core heterocyclic scaffold of the kinase inhibitor. The morpholine nitrogen can then be further functionalized if required.

Conceptual Synthetic Workflow for a PI3K Inhibitor Scaffold from this compound

Figure 1. A generalized workflow for the synthesis of PI3K inhibitors.

Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Gefitinib, an EGFR inhibitor, features a morpholino-ethoxy side chain. While not a direct derivative of this compound, its structure highlights the importance of the morpholine moiety in this class of drugs. The synthesis of novel Gefitinib analogues can potentially utilize this compound as a starting material to introduce variations at the solvent-exposed region, aiming to improve potency against resistant mutants or to modulate pharmacokinetic properties.

A Versatile Precursor for Opioid Receptor Modulators

The phenolic hydroxyl group is a critical pharmacophoric element in many opioid receptor ligands, including morphine and its derivatives.[6] The 3-hydroxyphenyl group, in particular, is a well-established bioisostere for the phenolic A-ring of morphine. This makes this compound an attractive starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.[3]

The morpholine ring can serve as a constrained amino group, influencing the conformational preference of the molecule and its interaction with the opioid receptor subtypes (μ, δ, and κ).

Table 1: Key Functional Groups of this compound and Their Roles in Drug Design

| Functional Group | Key Properties and Roles in Medicinal Chemistry |

| Morpholine Ring | Enhances aqueous solubility and metabolic stability. Provides a basic center for salt formation. Can participate in hydrogen bonding. Influences molecular conformation. |

| Phenolic Hydroxyl | Serves as a versatile synthetic handle for further molecular elaboration. Acts as a hydrogen bond donor. Critical pharmacophoric feature for various targets, including opioid receptors. |

| Meta-Substitution | Provides a distinct substitution pattern for exploring structure-activity relationships. Influences electronic properties and conformational flexibility. |

Experimental Protocols: A Guideline for Synthesis and Evaluation

The following protocols are provided as a general framework for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol: Etherification of this compound

This protocol describes a general method for the alkylation of the phenolic hydroxyl group, a common first step in the elaboration of the this compound scaffold.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the solution and stir at room temperature for 30 minutes.

-

Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Biological Assay: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

-

Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

-

Inhibition: Add the diluted test compounds to the assay wells and incubate for a predetermined time at a specific temperature.

-

Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Flow for Drug Discovery Utilizing this compound

Figure 2. A schematic representation of the drug discovery process.

Future Perspectives and Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent chemical tractability and the favorable properties imparted by the morpholine ring make it a highly valuable building block for the synthesis of a diverse array of biologically active molecules.[3] While its full potential is still being explored, the existing body of literature on morpholine-containing drugs provides a strong rationale for its continued investigation.

Future research efforts should focus on the systematic exploration of the chemical space around the this compound core. The development of novel synthetic methodologies to further functionalize this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of complex diseases deepens, the versatility of this compound will ensure its place as a key tool in the arsenal of medicinal chemists for years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

The Discovery and Synthesis of Novel 3-Morpholinophenol Analogs: A Technical Guide for Drug Development Professionals

Abstract

The 3-morpholinophenol scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, most notably in the realm of analgesia and kinase inhibition.[1] Its inherent physicochemical properties, conferred by the morpholine ring, often lead to improved pharmacokinetic profiles, making it an attractive starting point for novel drug discovery campaigns.[2][3] This in-depth technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and biological evaluation workflows pertinent to the discovery and development of novel this compound analogs. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and bioassays, and explore the critical structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Value of the this compound Core

The this compound core is a key intermediate in the synthesis of numerous biologically active molecules.[1] The morpholine moiety is a "privileged" pharmacophore, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[2][3] The phenolic hydroxyl group, on the other hand, provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile point for chemical modification.[1]

The strategic value of this scaffold lies in its modular nature, which allows for systematic exploration of chemical space through targeted modifications at three key positions: the phenolic hydroxyl, the aromatic ring, and the morpholine nitrogen. This guide will explore the synthesis of novel analogs through derivatization at these positions to modulate pharmacological activity.

Synthetic Strategies for Novel this compound Analogs

The synthesis of a diverse library of this compound analogs is paramount for establishing robust structure-activity relationships (SAR). The following section details validated synthetic protocols for the derivatization of the this compound core.

Synthesis of the Core Scaffold: 3-(Morpholin-4-yl)phenol

The foundational this compound scaffold can be efficiently synthesized via palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[4][5][6][7][8] This method offers high yields and broad functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination for 3-(Morpholin-4-yl)phenol

-

Reaction Setup: To an oven-dried Schlenk tube, add 3-bromophenol (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

-

Solvent: Add anhydrous toluene or dioxane.

-

Inert Atmosphere: Purge the tube with argon for 10-15 minutes.

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Synthetic Workflow for this compound

References

- 1. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Versatility of 3-Morpholinophenol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1] Its simple, six-membered heterocyclic structure, containing both a secondary amine and an ether linkage, imparts a favorable combination of properties upon a molecule. These include improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets, all of which contribute to an enhanced pharmacokinetic and pharmacodynamic profile.[1][2]

At the heart of many of these derivatives lies 3-Morpholinophenol, a versatile chemical intermediate.[3] Its structure, combining the beneficial morpholine ring with a reactive phenol group, serves as an ideal starting point for the synthesis of vast libraries of compounds with diverse biological activities. This guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their applications in oncology, infectious diseases, and inflammation. We will delve into mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required to assess their therapeutic potential.

Part 1: Anticancer Activity - Targeting Aberrant Signaling

The uncontrolled proliferation that characterizes cancer is often driven by dysregulated signaling pathways. Many derivatives of this compound have been developed as potent inhibitors of key kinases within these pathways, demonstrating significant anticancer potential.[4][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A critical signaling cascade frequently overactive in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell cycle progression, proliferation, and survival.[6][7] The morpholine moiety has proven to be a key pharmacophore in the design of potent PI3K inhibitors.[8] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase, while the rest of the molecule can be modified to enhance potency and selectivity.[1][9]

Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits the kinase Akt to the cell membrane, where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell growth.[3][] Morpholine-containing inhibitors function by competitively binding to the ATP-binding site of PI3K, thereby preventing the phosphorylation of PIP2 and halting the entire downstream signaling cascade, leading to reduced proliferation and the induction of apoptosis.[9]

Case Study: Gefitinib

Gefitinib (Iressa®) is a prime example of a successful kinase inhibitor that, while not a direct derivative of this compound, incorporates a crucial morpholine-containing side chain. It functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis of Gefitinib often involves coupling a quinazoline core with a side chain containing a morpholine group, such as 4-(3-chloropropyl)morpholine.[2] This morpholine moiety enhances the solubility and overall drug-like properties of the molecule, contributing to its clinical efficacy in treating non-small cell lung cancer.[2][11] The development of Gefitinib and its derivatives highlights the strategic importance of incorporating the morpholine scaffold in modern anticancer drug design.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that modifications to the this compound scaffold can dramatically influence anticancer activity.[1]

-

Substitution on the Phenyl Ring: The position and nature of substituents on the phenol ring are critical. Electron-withdrawing groups can modulate the pKa of the phenol, influencing binding affinity.[6]

-

The Morpholine Ring: While the core morpholine is important for pharmacokinetics, substitutions on the morpholine ring itself can impact potency. For instance, introducing alkyl groups at the C-3 position has been shown to increase anticancer activity in certain contexts.[9]

-

The Linker: When the morpholine moiety is attached to another pharmacophore (as in Gefitinib), the length and flexibility of the linker chain are crucial for optimal positioning within the target's binding site.[13]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel this compound derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 22 | Triazene-appended morpholine chalcone | MDA-MB-231 (Breast) | 20.0 | [14] |

| Compound 22 | Triazene-appended morpholine chalcone | SW480 (Colon) | 12.5 | [14] |

| Compound 4b | Gefitinib-1,2,3-triazole derivative | A549 (Lung) | 3.94 ± 0.01 | [11] |

| Compound 4b | Gefitinib-1,2,3-triazole derivative | NCI-H1437 (Lung) | 1.56 ± 0.06 | [11] |

| M5 | Substituted morpholine derivative | MDA-MB-231 (Breast) | 81.92 µg/mL | [4] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method to determine if a novel compound directly inhibits a target kinase, such as PI3K. The principle relies on measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., PI3Kα)

-

Kinase-specific substrate (e.g., a peptide or PIP2)

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, Lumit™, or a phospho-specific antibody)

-

384-well white assay plates

-

Plate reader (Luminescence or Fluorescence capable)

Procedure:

-

Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these into the kinase assay buffer to achieve the final desired concentrations for the assay.

-

Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Kinase Addition: Add 10 µL of the kinase solution (kinase diluted in assay buffer) to each well.

-

Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Add 10 µL of the ATP/substrate mixture (ATP and substrate diluted in assay buffer) to each well to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

-

Reaction Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

-

Data Analysis:

-

Subtract the background signal (wells with no kinase) from all data points.

-

Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Part 2: Antimicrobial Activity - A Renewed Arsenal

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The morpholine scaffold is present in the clinically approved antibiotic Linezolid and many experimental compounds, showcasing its utility in combating bacterial infections. Derivatives of this compound have been synthesized and evaluated, with some showing promising broad-spectrum antibacterial activity.[15]

Mechanism of Action

The antimicrobial mechanisms of morpholine derivatives are diverse. For example, Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Other derivatives may function by disrupting the bacterial cell membrane or inhibiting essential enzymes involved in cell wall synthesis or DNA replication.[12][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Semicarbazide derivative (4-bromophenyl moiety) | Enterococcus faecalis | 3.91 | [12] |

| Thiosemicarbazide derivative (4-trifluoromethylphenyl) | Gram-positive strains | 31.25 - 62.5 | [12] |

| 7-(2-(aminomethyl)morpholino) derivative | Staphylococcus aureus | 25 | |

| 7-(2-(aminomethyl)morpholino) derivative | Escherichia coli | 29 |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for quantitatively measuring the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[15][16][17]

Objective: To determine the MIC of a test compound against selected bacterial strains.

Materials:

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multi-channel pipette

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

-

Compound Dilution in Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard 100 µL from this column. The last column will serve as the growth control.

-

-

Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Controls:

-

Growth Control: Wells containing broth and inoculum but no compound.

-

Sterility Control: Wells containing broth only.

-

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading Results:

-

Visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control well.

-

Part 3: Anti-inflammatory and Analgesic Activity

This compound was initially identified as a key intermediate in the synthesis of analgesic and anti-inflammatory drugs.[3] This is unsurprising, as inflammation is a complex biological response involving enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are frequent targets for therapeutic intervention.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives can be attributed to several mechanisms, including the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX.[18] By inhibiting these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are key mediators of pain, swelling, and other inflammatory symptoms. Some compounds may also exert their effects by modulating inflammatory signaling pathways like NF-κB.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[18][19]

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

-

Test compounds

-

Vehicle (e.g., 1% DMSO, saline with Tween 80)

-

Positive control (e.g., Diclofenac, Indomethacin)

-

1% (w/v) solution of λ-Carrageenan in sterile saline

-

Plebysmometer or digital calipers

-

Animal handling equipment

Procedure:

-

Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group I: Vehicle Control

-

Group II: Positive Control (e.g., Diclofenac 25 mg/kg)

-

Group III, IV, V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

-

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading (V₀).

-

Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

-

Data Analysis:

-

Calculate the percentage of edema (swelling) at each time point for each animal:

-

% Edema = [(Vₜ - V₀) / V₀] * 100

-

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group:

-

% Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

-

Conclusion

The this compound scaffold and its derivatives represent a rich and versatile area for drug discovery. The inherent "drug-like" properties conferred by the morpholine ring, combined with the synthetic tractability of the phenol group, provide a powerful platform for developing novel therapeutics.[1][3] From potent kinase inhibitors targeting cancer signaling pathways to broad-spectrum antimicrobial agents and novel anti-inflammatory drugs, the potential applications are vast. The experimental methodologies detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate the biological activity of new chemical entities derived from this privileged structure, paving the way for the next generation of effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. cusabio.com [cusabio.com]

- 8. [PDF] Synthesis, Molecular Modelling and Anticancer Activities of New Molecular Hybrids Containing 1,4-Naphthoquinone, 7-Chloroquinoline, 1,3,5-Triazine and Morpholine Cores as PI3K and AMPK Inhibitors in the Metastatic Melanoma Cells | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Novel Gefitinib-Conjugated 1,2,3-Triazole Derivatives and Their Effect of Inducing DNA Damage and Apoptosis in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CN103570633B - The preparation method of Gefitinib - Google Patents [patents.google.com]

- 14. Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]

Methodological & Application

3-Morpholinophenol synthesis protocol for laboratory scale

An Application Note for the Laboratory-Scale Synthesis of 3-Morpholinophenol

Abstract

This document provides a detailed and technically grounded protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the cyclization of 3-aminophenol with bis(2-chloroethyl) ether. This guide offers a comprehensive walkthrough of the procedure, from reagent handling and safety precautions to reaction execution, product purification, and analytical characterization. The causality behind critical steps is explained to provide researchers with a robust understanding of the reaction dynamics. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing high-purity this compound.

Introduction and Strategic Overview

This compound (CAS: 27292-49-5) is a valuable bifunctional molecule incorporating both a phenol and a morpholine moiety.[2][3] This unique structure makes it an important building block in medicinal chemistry, particularly for synthesizing analgesics, anti-inflammatory drugs, and other biologically active compounds.[1] Its utility also extends to agrochemicals and polymer science.[1]

The primary synthetic strategy detailed herein involves the direct N-alkylation of 3-aminophenol using bis(2-chloroethyl) ether. This method is a classical and cost-effective approach for constructing the morpholine ring. The reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the aminophenol attacks the electrophilic carbons of bis(2-chloroethyl) ether, leading to intramolecular cyclization.

While modern catalytic methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the selected protocol offers simplicity, high atom economy, and avoids the need for expensive and sensitive palladium catalysts and ligands, making it highly suitable for standard laboratory-scale synthesis.[4][5][6]

Safety First: A Comprehensive Hazard Analysis

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

Core Safety Requirements:

-

Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic substances.[7]

-

Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

-

Chemical safety goggles or a face shield.[8]

-

Nitrite or neoprene gloves (double-gloving is recommended when handling bis(2-chloroethyl) ether).

-

A flame-resistant laboratory coat.

-

-

Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit appropriate for flammable and toxic liquids should be on hand.

Reagent-Specific Hazards:

| Reagent | Key Hazards | Mitigation & Handling |

| Bis(2-chloroethyl) ether | Suspected Carcinogen , Flammable, Acutely Toxic (Inhalation, Dermal, Ingestion), Corrosive.[7][9] | Handle only in a fume hood. Wear appropriate PPE, including double gloves.[9] Avoid heat, sparks, and open flames.[7][9] In case of skin contact, immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[8][9] |

| 3-Aminophenol | Harmful if swallowed or inhaled, Causes serious eye irritation, Toxic to aquatic life.[10] | Avoid generating dust.[10] Wear protective gloves and eye protection.[10] |

| Sodium Bicarbonate | Minimal hazards, but can cause mild irritation. | Handle with standard laboratory care. |

| Ethyl Acetate | Flammable liquid and vapor, Causes serious eye irritation. | Keep away from ignition sources. Use in a well-ventilated area. |

| Anhydrous Sodium Sulfate | Minimal hazards. | Keep container dry. |

Synthesis Protocol: From Reagents to Pure Product

This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

Reagents and Equipment

| Reagent/Material | CAS Number | Molecular Wt. | Quantity | Notes |

| 3-Aminophenol | 591-27-5 | 109.13 g/mol | 5.46 g (50 mmol) | Purity ≥ 98% |

| Bis(2-chloroethyl) ether | 111-44-4 | 143.01 g/mol | 7.15 g (50 mmol) | Purity ≥ 99% |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 12.6 g (150 mmol) | Acts as a base to neutralize HCl. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 100 mL | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | ~500 mL | For extraction. |

| Brine (Saturated NaCl solution) | N/A | N/A | ~100 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | As needed | For drying. |

| Deionized Water | N/A | N/A | ~500 mL | For workup. |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for recrystallization or column chromatography

-

Melting point apparatus

-

Analytical instruments (NMR, MS, HPLC)

Experimental Workflow Diagram

Caption: High-level experimental workflow for this compound synthesis.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper.

-

Charge Reagents: To the flask, add 3-aminophenol (5.46 g, 50 mmol), sodium bicarbonate (12.6 g, 150 mmol), and anhydrous N,N-Dimethylformamide (100 mL).

-

Causality Note: Sodium bicarbonate is used as an inorganic base to neutralize the two equivalents of hydrochloric acid generated during the reaction. Using a base is critical to deprotonate the amine intermediate, facilitating the second alkylation and cyclization, thereby driving the reaction to completion.

-

-

Initiate Reaction: Begin stirring the suspension. Carefully add bis(2-chloroethyl) ether (7.15 g, 50 mmol) to the flask.

-

Reflux: Heat the reaction mixture to 120-130 °C using a heating mantle and allow it to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 300 mL of deionized water.

-

Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Causality Note: The water washes remove the DMF solvent and inorganic salts (NaCl and excess NaHCO₃). The brine wash removes residual water from the organic phase before the drying step.

-

-

Isolation of Crude Product:

-

Dry the combined organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

-

Purification Protocol

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is an off-white solid.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Result | Purpose |

| Melting Point | 127-132 °C[1] | Purity assessment (a sharp melting range indicates high purity). |

| ¹H NMR | Peaks corresponding to aromatic protons, phenolic -OH, and morpholine ring protons. | Structural confirmation. |

| ¹³C NMR | Signals corresponding to the unique carbon atoms in the molecule. | Structural confirmation. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 179.22 g/mol .[2][11] | Confirmation of molecular formula (C₁₀H₁₃NO₂).[2][3] |

| HPLC | A single major peak. | Quantitative purity assessment (e.g., ≥ 98%).[1] |

Reaction Mechanism and Visualization

The formation of this compound proceeds through a two-step intermolecular S_N2 reaction followed by an intramolecular S_N2 cyclization.

Caption: Simplified reaction scheme for the synthesis of this compound.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Incomplete reaction. 2. Insufficient base. 3. Reagent degradation. | 1. Extend reflux time and monitor by TLC. 2. Ensure the correct stoichiometry of NaHCO₃ is used. 3. Use fresh, high-purity starting materials. |

| Impure Product after Work-up | 1. Inefficient extraction. 2. Residual DMF solvent. | 1. Perform an additional extraction with EtOAc. 2. Ensure thorough washing with water and brine to remove DMF. |

| Difficulty with Recrystallization | 1. Incorrect solvent system. 2. Product is too soluble. 3. Presence of oily impurities. | 1. Screen different solvent systems (e.g., Toluene, EtOAc/Hexanes). 2. Use a more non-polar solvent or reduce the amount of solvent used. 3. Purify by column chromatography before attempting recrystallization. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (CAS 27292-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. research.rug.nl [research.rug.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound [webbook.nist.gov]

HPLC method for purity analysis of 3-Morpholinophenol

An Application Note for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Morpholinophenol

Introduction

This compound is a versatile chemical intermediate characterized by its unique phenolic and morpholine moieties.[1] This structure makes it a valuable building block in the synthesis of various biologically active molecules, including potential analgesics and anti-inflammatory drugs.[1] Given its role in pharmaceutical development and chemical research, ensuring the purity of this compound is paramount for the integrity of subsequent synthesis steps and the safety and efficacy of final products.

This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a foundational understanding of the method's development, explaining the causal relationships between analyte properties and chromatographic choices. The method is developed and presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring it serves as a self-validating system for researchers, scientists, and drug development professionals.[2][3]

Analyte Properties and Method Development Rationale

The molecular structure of this compound dictates the strategy for its separation. It is an amphoteric compound, possessing both a weakly acidic phenol group and a weakly basic morpholine group.[4][5] This dual nature presents a specific challenge in reversed-phase chromatography: the potential for strong interaction between the basic nitrogen of the morpholine ring and residual acidic silanols on the silica-based stationary phase, which can lead to poor peak shape (tailing).[6]

To mitigate this, a reversed-phase method employing an acidic mobile phase is the logical choice. The acid serves to protonate the morpholine nitrogen, creating a positively charged species that is repelled by the residual silanols, thereby minimizing undesirable secondary interactions and ensuring a sharp, symmetrical peak. The separation is primarily driven by hydrophobic interactions between the analyte and the nonpolar C18 stationary phase.[6] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and efficiency in eluting polar aromatic compounds.[7]

A gradient elution strategy is employed, as is standard for purity analyses.[8] This ensures that potential impurities, which may have a wide range of polarities, are effectively eluted and resolved from the main analyte peak, providing a comprehensive purity profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27292-49-5 | [4][9] |

| Molecular Formula | C₁₀H₁₃NO₂ | [9] |

| Molecular Weight | 179.22 g/mol | [4] |

| Appearance | Off-white solid | [1] |

| Melting Point | 127-136 °C | [1][10] |

| logP (Octanol/Water) | 1.229 (Calculated) | [4] |

| Structure | Phenol ring with a morpholine substituent | [9] |

Proposed HPLC Method for Purity Analysis

The following method is designed for robust and reproducible purity determination of this compound.

Table 2: Recommended HPLC Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides excellent hydrophobic retention for the analyte.[11] |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier ensures protonation of the morpholine moiety, leading to improved peak symmetry.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common, effective organic modifier for reversed-phase separation of polar aromatics.[7] |

| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A gradient is essential for separating the main peak from potential impurities with varying polarities.[8] The re-equilibration step ensures method reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[11] |

| Column Temperature | 30 °C | Elevated temperature can improve peak shape, reduce system backpressure, and enhance reproducibility.[11] |

| Detection | UV at 275 nm | The phenolic chromophore allows for sensitive UV detection. The specific wavelength should be determined by measuring the UV spectrum of this compound to find its λmax, but 275 nm is a suitable starting point. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Sample Diluent | Methanol or Mobile Phase A/B (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

| Run Time | 25 minutes | Sufficient time to elute all potential impurities and re-equilibrate the column. |

Experimental Protocol

This section provides a step-by-step guide for implementing the HPLC method.

Reagent and Mobile Phase Preparation

-

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

-

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

-

Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B, or use HPLC-grade methanol.

Standard and Sample Solution Preparation

-

Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

-

Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

-

Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[11]

HPLC System Setup and Analysis

-

Set up the HPLC system according to the conditions specified in Table 2.

-

Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.[11]

-

Perform a blank injection (diluent only) to ensure the system is clean.

-

Inject the Working Standard Solution to determine the retention time and peak area of the main analyte.

-

Inject the Sample Solution to perform the purity analysis.

Purity Calculation and Data Analysis

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main analyte at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The total area includes the main peak and all impurity peaks detected in the chromatogram.

Workflow for HPLC Purity Analysis

The following diagram illustrates the complete workflow from sample preparation to the final report.

Caption: Workflow for the purity analysis of this compound by HPLC.

Method Validation Strategy

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the purity testing of this compound.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. | The main peak should be free from interference from blank and placebo. Peak purity analysis (e.g., using a DAD detector) should show the analyte peak is spectrally pure.[13] |

| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999 over a range, typically from the quantitation limit (QL) to 150% of the working concentration.[14] |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For purity, the range should typically cover from the reporting level of impurities to 120% of the assay specification.[13] |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of spiked impurities should be within 90.0% to 110.0% for known impurities.[14] |

| Precision | ||

| Repeatability | The precision of the method under the same operating conditions over a short interval of time. | RSD ≤ 2.0% for six replicate injections of the sample solution.[14] |

| Intermediate Precision | The precision of the method within the same laboratory, but on different days, with different analysts, or different equipment. | RSD between the two sets of data should be ≤ 3.0%.[14] |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.[14] |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | The system suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied. |

| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Tailing factor for the main peak ≤ 1.5; Theoretical plates > 2000; RSD of peak areas for replicate injections ≤ 1.0%. |

Conclusion

This application note provides a comprehensive, scientifically grounded HPLC method for the purity analysis of this compound. By explaining the rationale behind the chromatographic choices and outlining a clear protocol for both analysis and validation, this guide serves as a practical tool for scientists in pharmaceutical and chemical research. The proposed reversed-phase method is robust, reproducible, and capable of providing accurate purity assessments, ensuring the quality of this compound for its intended applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. This compound (CAS 27292-49-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound CAS#: 27292-49-5 [m.chemicalbook.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. database.ich.org [database.ich.org]

- 14. demarcheiso17025.com [demarcheiso17025.com]

Application Notes and Protocols for the Derivatization of 3-Morpholinophenol

Introduction: The Strategic Importance of 3-Morpholinophenol in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has garnered significant attention in the field of drug discovery and development.[1] Its structure, featuring a nucleophilic phenolic hydroxyl group and a tertiary amine embedded within a morpholine ring, makes it an attractive scaffold for the synthesis of a diverse array of biologically active compounds.[2][3] The morpholine moiety is a "privileged" structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[3] Consequently, derivatives of this compound are explored for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and anticancer drugs.[1][2]

This document provides a comprehensive guide to the experimental procedures for the derivatization of this compound, targeting researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Core Derivatization Strategies: Targeting the Phenolic Hydroxyl Group

The primary site for derivatization on the this compound scaffold is the phenolic hydroxyl group. Its moderate acidity allows for deprotonation to form a highly nucleophilic phenoxide ion, which can then participate in a variety of bond-forming reactions. The most common and effective strategies for modifying this functional group are O-alkylation and O-arylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5] In the context of this compound, this reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to generate the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[5]

Causality of Experimental Choices:

-

Base Selection: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[4][6] The choice of base can influence reaction rate and compatibility with other functional groups on the alkyl halide.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[4]

-

Alkyl Halide: Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack.[5][7] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[5]

Experimental Protocol: Synthesis of 3-(Morpholino)phenoxy)alkane

Materials:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Alkyl Halide (e.g., 1-bromobutane) | Reagent | Commercially Available |

| Potassium Carbonate (K₂CO₃), anhydrous | ACS | Commercially Available |

| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |

| Ethyl Acetate | ACS | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Commercially Available |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Add the desired alkyl halide (1.1 eq) to the stirring suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Workflow Diagram:

Caption: Workflow for O-alkylation of this compound.

O-Arylation via Ullmann Condensation and Buchwald-Hartwig Amination Analogs

The formation of diaryl ethers from phenols can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig-type cross-coupling reactions. These methods are particularly useful for creating more complex derivatives with extended aromatic systems.

Ullmann Condensation:

The Ullmann condensation is a classic method for forming C-O bonds by reacting a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[8][9][10] Traditional Ullmann conditions are often harsh, but modern modifications with ligands have made the reaction more versatile.[8][11]

Causality of Experimental Choices:

-

Catalyst: Copper(I) salts, such as CuI, are commonly used. The reaction can also be promoted by copper powder.[10]

-

Ligand: The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.

-

Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required.[12]

-

Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are typically employed.[8]

Buchwald-Hartwig O-Arylation:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14][15] An analogous C-O bond formation can be achieved by coupling a phenol with an aryl halide or triflate. This method often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[15][16]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a phosphine ligand.[16]

-

Ligand: Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are crucial for promoting the catalytic cycle.

-

Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[16][17]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are common choices.[16][17]

Experimental Protocol: Palladium-Catalyzed O-Arylation

Materials:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Aryl Halide (e.g., 4-bromotoluene) | Reagent | Commercially Available |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst | Commercially Available |

| Xantphos | Ligand | Commercially Available |

| Cesium Carbonate (Cs₂CO₃), anhydrous | ≥99% | Commercially Available |

| Toluene, anhydrous | ≥99.8% | Commercially Available |

| Diethyl Ether | ACS | Commercially Available |

| Saturated Sodium Chloride Solution (Brine) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS | Commercially Available |

Procedure:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) to a dry Schlenk tube.

-

In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.

-

Add the catalyst solution to the Schlenk tube.

-

Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

Caption: Workflow for Pd-catalyzed O-arylation.

Advanced Derivatization: C-C Bond Formation via Cross-Coupling

For more advanced structural modifications, the phenolic hydroxyl group can be converted into a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[18] This allows for the direct formation of a C-C bond at the 3-position of the phenol ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide or triflate.[17][19]

Experimental Protocol: Two-Step Synthesis of 3-Aryl-1-(morpholino)benzene

Step 1: Synthesis of 3-(Morpholino)phenyl trifluoromethanesulfonate

Materials:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Trifluoromethanesulfonic anhydride (Tf₂O) | Reagent | Commercially Available |

| Pyridine, anhydrous | ≥99.8% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine (1.5 eq) to the solution.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of water.

-